1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene
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Overview
Description
1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene is an organic compound that belongs to the class of azoxybenzenes These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene typically involves the following steps:
Nitration: The starting material, 4-(octyloxy)aniline, undergoes nitration to form 4-(octyloxy)nitrobenzene.
Reduction: The nitro group is reduced to an amino group, yielding 4-(octyloxy)aniline.
Azotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt reacts with 1-(2-Methylbutyl)benzene to form the desired azoxybenzene compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azoxy group can be reduced to form azo or hydrazo compounds.
Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce azo or hydrazo derivatives.
Scientific Research Applications
Materials Science: It can be used as a precursor for the synthesis of advanced materials with unique optical or electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives may be investigated for potential biological activities, such as antimicrobial or anticancer properties.
Industrial Applications: It may be used in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene involves interactions with molecular targets and pathways. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific molecular targets and pathways depend on the context of its application, such as its role in materials science or biological studies.
Comparison with Similar Compounds
Similar Compounds
Azobenzenes: Compounds with an azo group (-N=N-) instead of an azoxy group.
Nitrobenzenes: Compounds with a nitro group (-NO2) attached to the benzene ring.
Aniline Derivatives: Compounds with an amino group (-NH2) attached to the benzene ring.
Uniqueness
1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene is unique due to the presence of both an azoxy group and specific alkyl and alkoxy substituents
Properties
CAS No. |
60692-70-8 |
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Molecular Formula |
C25H36N2O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
[4-(2-methylbutyl)phenyl]imino-(4-octoxyphenyl)-oxidoazanium |
InChI |
InChI=1S/C25H36N2O2/c1-4-6-7-8-9-10-19-29-25-17-15-24(16-18-25)27(28)26-23-13-11-22(12-14-23)20-21(3)5-2/h11-18,21H,4-10,19-20H2,1-3H3 |
InChI Key |
HRHGOWJPHKWIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CC(C)CC)[O-] |
Origin of Product |
United States |
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